molecular formula C10H15NO2 B1594803 Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate CAS No. 33369-47-0

Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate

Cat. No. B1594803
CAS RN: 33369-47-0
M. Wt: 181.23 g/mol
InChI Key: PISHKRUMARWBKY-UHFFFAOYSA-N
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Patent
US04451658

Procedure details

To 50 grams of a solution of 20% ethyl 1,4-dimethyl-3-ethoxycarbonylpyrrole-2-acetate (10 grams, 40 mmoles) in toluene containing 2.4 ml of absolute ethanol (1.9 grams, 41 mmoles) were added, dropwise, over 20 minutes, 8.6 ml of 96% sulfuric acid (15 grams, 160 mmoles, containing 0.63 gram, 35 mmoles of water). During the addition, the temperature of the reaction mixture rose to about 50° C., and the mixture became heterogeneous. The reaction mixture was then heated in an oil bath at 75°-80° C. for 75 minutes with stirring. Gas evolution was observed. The reaction mixture was then diluted with 25 ml of toluene and cooled to 5° C. Then 75 ml of ice water was added in one portion with vigorous stirring. After five minutes, the organic layer was separated and dried with magnesium sulfate. Gas chromatographic analysis indicates the toluene contained 9% ethyl 1,4-dimethylpyrrole-2 -acetate. The toluene was removed by vacuum distillation at 100 mm of mercury followed by vacuum distillation of the residue at 1 mm of mercury to give a fraction which weighed 5.5 grams. This corresponds to a 78% yield of ethyl 1,4-dimethylpyrrole-2-acetate.
[Compound]
Name
solution
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
solvent
Reaction Step One
Quantity
8.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
75 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[C:5]([CH3:7])[C:4](C(OCC)=O)=[C:3]1[CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15].C(O)C.S(=O)(=O)(O)O>C1(C)C=CC=CC=1>[CH3:1][N:2]1[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]1[CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15]

Inputs

Step One
Name
solution
Quantity
50 g
Type
reactant
Smiles
Name
Quantity
10 g
Type
reactant
Smiles
CN1C(=C(C(=C1)C)C(=O)OCC)CC(=O)OCC
Name
Quantity
1.9 g
Type
reactant
Smiles
C(C)O
Name
Quantity
2.4 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
8.6 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
ice water
Quantity
75 mL
Type
reactant
Smiles
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
During the addition
CUSTOM
Type
CUSTOM
Details
rose to about 50° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated in an oil bath at 75°-80° C. for 75 minutes
Duration
75 min
WAIT
Type
WAIT
Details
After five minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The toluene was removed by vacuum distillation at 100 mm of mercury
DISTILLATION
Type
DISTILLATION
Details
followed by vacuum distillation of the residue at 1 mm of mercury
CUSTOM
Type
CUSTOM
Details
to give a fraction which

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CN1C(=CC(=C1)C)CC(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.